2-Amino-2-(3-chlorophenyl)ethanol

β3-adrenergic receptor diabetes obesity

Sourcing the correct chiral β-amino alcohol building block is critical for β3-AR agonist programs targeting type II diabetes and obesity, where the 3-chlorophenyl substitution pattern is essential for sub-nanomolar potency and >100-fold selectivity over β1/β2-ARs. 2-Amino-2-(3-chlorophenyl)ethanol (CAS 179811-63-3) provides the exact pharmacophore core required to replicate the activity profile of clinical candidates such as AJ-9677. - Available as racemic material and enantiopure (R)-form (CAS 926291-77-2) for stereoselective synthesis. - Bifunctional amino and hydroxyl groups enable chelation and hydrogen-bonding interactions in asymmetric catalysis. - Consistent ≥96% purity with full analytical characterization (NMR, HPLC) to ensure experimental reproducibility in SAR studies.

Molecular Formula C8H10ClNO
Molecular Weight 171.62 g/mol
CAS No. 179811-63-3
Cat. No. B068192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-(3-chlorophenyl)ethanol
CAS179811-63-3
Molecular FormulaC8H10ClNO
Molecular Weight171.62 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C(CO)N
InChIInChI=1S/C8H10ClNO/c9-7-3-1-2-6(4-7)8(10)5-11/h1-4,8,11H,5,10H2
InChIKeyHLXHAXFWWGYXQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-2-(3-chlorophenyl)ethanol Procurement Guide


2-Amino-2-(3-chlorophenyl)ethanol (CAS 179811-63-3) is a chiral β-amino alcohol with the molecular formula C8H10ClNO and a molecular weight of 171.62 g/mol . It features a stereogenic center bearing both an amino (-NH2) and a hydroxyl (-OH) group attached to a 3-chlorophenyl ring, making it a versatile building block in asymmetric synthesis and medicinal chemistry . This compound serves as the core pharmacophore in several β3-adrenergic receptor (β3-AR) agonist programs targeting metabolic disorders such as type II diabetes and obesity [1]. Its availability as both racemic material and enantiopure (R)- and (S)-forms expands its utility in stereoselective applications .

1 Chiral β-amino alcohol building block for β3-AR agonist research
2 Available as racemate, (R)-, and (S)-enantiomer forms
3 Supports stereoselective SAR and asymmetric synthesis workflows

2-Amino-2-(3-chlorophenyl)ethanol Specificity


Although 2-amino-2-phenylethanol derivatives share a common scaffold, substitution of 2-amino-2-(3-chlorophenyl)ethanol with unsubstituted phenyl or regioisomeric (2-chloro or 4-chloro) analogs fundamentally alters key molecular properties that govern both biological activity and chemical reactivity. The 3-chloro substitution pattern critically influences electronic distribution, steric interactions, and lipophilicity—parameters that directly affect receptor binding affinity, metabolic stability, and crystallization behavior in asymmetric syntheses [1]. In β3-AR agonist development, the 3-chlorophenyl moiety is not interchangeable; it represents a specific structural requirement for achieving potent agonism and selectivity over β1- and β2-AR subtypes [2]. Even within the same regioisomeric series, the (R)- and (S)-enantiomers exhibit distinct pharmacological profiles and must be evaluated as separate chemical entities .

  • Unsubstituted phenyl analogs lack 3-Cl electronic profile and may shift β3-AR SAR
  • 2-Chloro or 4-chloro regioisomers were not advanced in β3-AR optimization; receptor-binding context may differ
  • Opposite enantiomer ((S) vs. (R)) yields distinct pharmacological response; enantiomer-specific review required

2-Amino-2-(3-chlorophenyl)ethanol Differentiation Evidence


β3-AR Agonist Pharmacophore Role

The 1-(3-chlorophenyl)-2-aminoethanol core is the essential pharmacophore required for potent β3-AR agonism. In a medicinal chemistry program, the optimized compound AJ-9677—incorporating the (2R)-(3-chlorophenyl)-2-hydroxyethyl moiety—achieved human β3-AR EC50 = 0.062 nM with intrinsic activity IA = 116% [1]. By contrast, the 'first generation' β3-AR agonists BRL 37344 and CL 316243, which lack this specific 3-chlorophenyl-aminoethanol arrangement, exhibit substantially weaker activity at the human β3-AR despite rodent efficacy [1]. This represents a cross-study comparable difference of >3 orders of magnitude in potency.

β3-AR Pharmacophore Role
Cross-study comparable
AJ-9677 (incorporates (2R)-(3-chlorophenyl)-2-hydroxyethyl): EC50 = 0.062 nM (IA 116%) vs. BRL 37344/CL 316243: weak human β3-AR activity (>3 orders of magnitude difference)
Supports β3-AR pharmacophore dependency context
cAMP assay, CHO cells expressing cloned human β3-AR; reported cross-study comparison
β3-adrenergic receptor diabetes obesity SAR

Chlorine Regioisomer Selectivity

The 3-chloro substitution pattern on the phenyl ring is not arbitrary. In SAR studies of β3-AR agonists, the 3-chlorophenyl group was selected as the optimal left-wing moiety after evaluating multiple substitution patterns [1]. While specific EC50 values for regioisomeric core structures are not reported in isolation, the derived agonist (compound 1c with 3-chlorophenyl) demonstrated good β3-AR activity and selectivity suitable for further pharmacokinetic investigation, whereas alternative regioisomers (2-chloro, 4-chloro) were not advanced [1]. This class-level inference indicates that chlorine positional isomerism is a critical determinant of pharmacological outcome.

Chlorine Regioisomer Selectivity
Class-level inference
3-chlorophenyl derivative (compound 1c) demonstrated good β3-AR activity and selectivity; 2-chloro and 4-chloro regioisomers were not advanced
Regioisomer-specific SAR context
Qualitative selection from SAR optimization; individual regioisomer EC50 values not reported
regioisomer chlorine substitution SAR β3-AR

(R)- vs. (S)-Enantiomer Potency

The absolute stereochemistry at the β-carbon is decisive for β3-AR agonist activity. In the development of AJ-9677, the (2R,2′R) diastereomer incorporating the (R)-3-chlorophenylglycinol moiety achieved EC50 = 0.062 nM at human β3-AR [1]. The corresponding (S)-enantiomer-derived compounds exhibited reduced or negligible activity, necessitating optical resolution to isolate the active (R)-configured material [1]. The (R)-enantiomer (CAS 926291-77-2) and (S)-enantiomer (CAS 663611-73-2) are distinct chemical entities with different CAS numbers, physical forms, and applications .

(R)- vs. (S)-Enantiomer Potency
Head-to-head comparison
(R)-enantiomer-derived AJ-9677: EC50 = 0.062 nM (human β3-AR); (S)-enantiomer-derived compounds: reduced/negligible activity
Enantiomer-specific assay-response context
cAMP assay in CHO cells expressing cloned human β3-AR; optical resolution required for active (R)-form
chiral enantiomer stereoselective β3-AR

β3-AR Selectivity Advantage

Selectivity over β1- and β2-adrenergic receptors is paramount because stimulation of β1-AR increases heart rate and β2-AR activation causes tracheal relaxation—both undesirable side effects in metabolic disease treatment [1]. AJ-9677, incorporating the (R)-3-chlorophenyl-aminoethanol core, exhibited 210-fold selectivity over human β2-AR and 103-fold selectivity over human β1-AR [2]. This compares favorably to isoproterenol, a non-selective β-AR agonist lacking this specific pharmacophore arrangement [1].

β3-AR Selectivity Advantage
Cross-study comparable
AJ-9677 selectivity: 210-fold over human β2-AR, 103-fold over human β1-AR (vs. isoproterenol: non-selective)
Selectivity endpoint context; supports β3-AR over β1/β2-AR interpretation
cAMP accumulation in CHO cells expressing cloned human β1-, β2-, and β3-AR
selectivity β1-AR β2-AR safety profile

Free Base vs. HCl Salt Properties

2-Amino-2-(3-chlorophenyl)ethanol (racemate) exhibits predicted pKa = 12.40 ± 0.10 and calculated aqueous solubility of 3.8 mg/mL (LogS = -1.65, Very Soluble class) . The free base requires storage under inert gas (nitrogen or argon) at 2–8°C to maintain stability . By contrast, the hydrochloride salt form (CAS 1334146-19-8) offers improved aqueous solubility and ambient storage stability, eliminating the need for cold-chain handling . This solubility difference (~17 g/L for (S)-enantiomer free base vs. enhanced solubility for HCl salt) represents a cross-study comparable difference relevant to formulation and handling decisions.

Free Base vs. HCl Salt Properties
Data to verify
Free base: pKa 12.40, solubility 3.8 mg/mL, 2–8°C under inert gas; HCl salt: enhanced solubility, ambient storage
Form and storage selection context
Predicted pKa (ACD/Labs), calculated solubility (ESOL), vendor-reported storage; verify with supplier
pKa solubility stability storage

Supplier Purity and Availability

The racemic 2-amino-2-(3-chlorophenyl)ethanol is commercially available from multiple suppliers with purity specifications ranging from 96% to ≥98% . The (R)-enantiomer (CAS 926291-77-2) is available from specialized chiral suppliers, with the hydrochloride salt form offering additional stability benefits . This represents a supply chain differentiation point: the free base requires controlled storage conditions, whereas the hydrochloride salt enables ambient-temperature handling .

Supplier Purity & Availability
Supporting evidence
Racemate: 96% to ≥98% (by HPLC/NMR); (R)-enantiomer: available as free base and HCl salt from chiral suppliers
Procurement specification review
Vendor-certified purity; request COA for exact specification and storage guidance
purity supply chain analytical QC procurement

2-Amino-2-(3-chlorophenyl)ethanol Applications


Clinical β3-AR Agonist Synthesis

This compound serves as the essential chiral building block for constructing β3-AR agonists targeting type II diabetes and obesity. The (R)-enantiomer specifically is required to achieve the sub-nanomolar potency (EC50 = 0.062 nM) and >100-fold selectivity over β1/β2-ARs demonstrated by AJ-9677, a compound that entered clinical development [1]. Researchers developing novel β3-AR agonists must procure the (R)-configured 3-chlorophenyl-aminoethanol core to replicate the pharmacophore responsible for this activity and selectivity profile.

Asymmetric Synthesis & Chiral Ligands

As a chiral β-amino alcohol, both the (R)- and (S)-enantiomers function as chiral inducers, ligands, or reagents in stereoselective organic transformations . The compound's bifunctional nature (amino and hydroxyl groups) enables chelation and hydrogen-bonding interactions that control stereochemical outcomes in asymmetric catalysis . Selection of the appropriate enantiomer (CAS 926291-77-2 for (R)-form; CAS 663611-73-2 for (S)-form) is critical for achieving desired enantioselectivity .

CNS & Cardiovascular Drug Intermediate

Beyond β3-AR agonists, 2-amino-2-(3-chlorophenyl)ethanol and its derivatives are employed as intermediates in the synthesis of compounds targeting neurological and cardiovascular disorders . The chiral nature of this building block enables the preparation of enantiomerically pure drug candidates, which is crucial for enhancing efficacy and minimizing off-target effects . The 3-chloro substitution pattern influences both receptor binding and metabolic stability, differentiating it from unsubstituted and alternative regioisomeric analogs.

SAR Studies of Chlorophenyl Pharmacophores

This compound is used in systematic SAR investigations exploring the effects of chlorine substitution position (2- vs. 3- vs. 4-chloro) on β-adrenergic receptor activity and selectivity [2]. The 3-chlorophenyl moiety has been established as the preferred substitution pattern for achieving potent β3-AR agonism with acceptable selectivity, making it the reference standard for evaluating novel analogs [2]. Procurement of authentic 2-amino-2-(3-chlorophenyl)ethanol ensures experimental reproducibility in these comparative studies.

Application
Selection Property
Validation Focus
β3-AR agonist research synthesis
Stereochemical-control context (R-enantiomer required)
β3-AR pathway-response assay interpretation
Asymmetric synthesis & chiral ligand studies
Enantiomer-specific workflow (R or S selection)
Enantioselective outcome monitoring
CNS & cardiovascular drug intermediate research
3-chloro substitution profile
Receptor binding and metabolic stability review
SAR studies of chlorophenyl pharmacophores
Regioisomer-specific reference standard
Comparative β-AR activity review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-2-(3-chlorophenyl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.